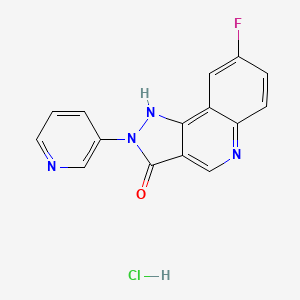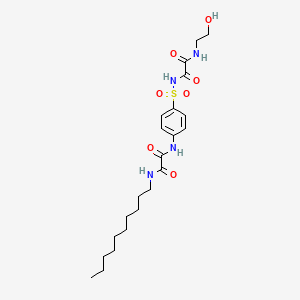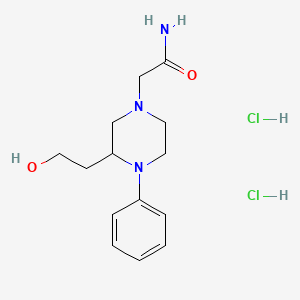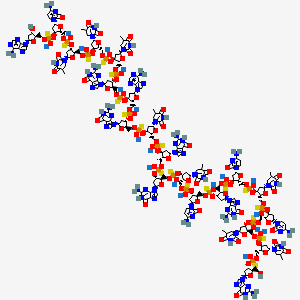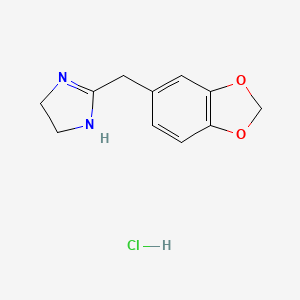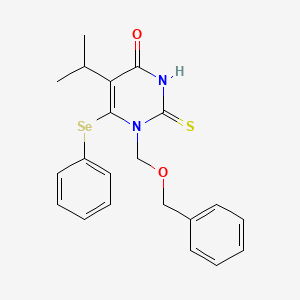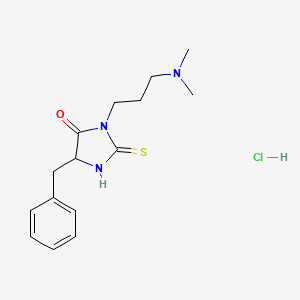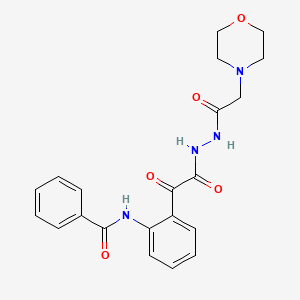
Tetramethyldiaminobutane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyldiaminobutane dihydrochloride, also known as N1,N1,N4,N4-tetramethyl-1,4-butanediamine dihydrochloride, is a chemical compound with the molecular formula C8H20N2.2HCl and a molecular weight of 217.18 g/mol . This compound is characterized by its white crystalline appearance and is known for its penetrating odor and sharp, scratching taste . It is soluble in water, alcohol, and ether .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethyldiaminobutane dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobutane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
1,4-diaminobutane+4CH3I→N1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI
The resulting tetramethyldiaminobutane is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethyldiaminobutane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: N1,N1,N4,N4-tetramethyl-1,4-butanediamine N-oxide.
Reduction: N1,N4-dimethyl-1,4-butanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetramethyldiaminobutane dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tetramethyldiaminobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor or activator, depending on the specific target and pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to modulation of biological activity .
Comparaison Avec Des Composés Similaires
Tetramethylputrescine: Similar in structure but lacks the dihydrochloride component.
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Differing by the length of the carbon chain.
N,N-Dimethyl-1,4-butanediamine: Lacks two methyl groups compared to tetramethyldiaminobutane.
Uniqueness: Tetramethyldiaminobutane dihydrochloride is unique due to its specific structural configuration and the presence of the dihydrochloride salt, which imparts distinct physicochemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
78204-83-8 |
|---|---|
Formule moléculaire |
C8H22Cl2N2 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
N,N,N',N'-tetramethylbutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-9(2)7-5-6-8-10(3)4;;/h5-8H2,1-4H3;2*1H |
Clé InChI |
KUFSMRWXZRFVNM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCN(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
